molecular formula C25H42O4 B053709 23-Methylursodeoxycholic acid CAS No. 113301-20-5

23-Methylursodeoxycholic acid

Cat. No.: B053709
CAS No.: 113301-20-5
M. Wt: 406.6 g/mol
InChI Key: XMIXAXLPZCFFCG-BGXBKFFBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

23-Methylursodeoxycholic acid (23-MethylUDCA) is a synthetic derivative of ursodeoxycholic acid (UDCA), a primary therapeutic bile acid used to treat cholestatic liver diseases. The structural modification involves the addition of a methyl group at the C-23 position of UDCA’s side chain (Fig. 1). Studies in bile fistula rats demonstrate that 23-MethylUDCA exhibits distinct pharmacokinetic behaviors, including delayed biliary secretion and hypercholeresis (increased bile flow), which differ from UDCA and cholic acid (CA) .

Properties

CAS No.

113301-20-5

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid

InChI

InChI=1S/C25H42O4/c1-14(11-15(2)23(28)29)18-5-6-19-22-20(8-10-25(18,19)4)24(3)9-7-17(26)12-16(24)13-21(22)27/h14-22,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16+,17-,18-,19+,20+,21+,22+,24+,25-/m1/s1

InChI Key

XMIXAXLPZCFFCG-BGXBKFFBSA-N

SMILES

CC(CC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyms

23-methyl-UDCA
23-methylursodeoxycholic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Bile Acids

Structural and Physicochemical Properties

  • 23-MethylUDCA vs. UDCA: Both share hydroxyl groups at positions 3α and 7β, but 23-MethylUDCA’s side-chain methylation increases molecular weight and slightly alters hydrophilicity. The octanol/water partition coefficients of UDCA and 23-MethylUDCA are comparable, though both are more hydrophilic than CA .
  • 23-MethylUDCA vs. Its higher hydrophobicity facilitates efficient biliary recovery compared to 23-MethylUDCA .
  • 23-MethylUDCA vs. Chenodeoxycholic Acid (CDCA): CDCA (3α,7α-dihydroxy) differs in hydroxyl stereochemistry and lacks side-chain modifications. Its hydrophobicity exceeds UDCA and 23-MethylUDCA, influencing conjugation and secretion patterns .
Table 1: Physicochemical and Structural Comparison
Compound Hydroxyl Positions Side-Chain Modification Octanol/Water Partition Coefficient Conjugation Efficiency (Taurine/Glycine)
23-MethylUDCA 3α, 7β C-23 Methylation Similar to UDCA Low (<20% at all doses)
UDCA 3α, 7β None High Dose-dependent (80–50%)
Cholic Acid (CA) 3α, 7α, 12α None Lower than UDCA/23-MethylUDCA High (>90% at low doses)
Chenodeoxycholic Acid 3α, 7α None High Moderate (varies with species)

Biliary Secretion and Metabolism

Key Findings from Rat Studies :

  • UDCA: High recovery (~80%) at low doses but decreases at higher doses due to glucuronidation/sulfation. CA: Near-complete recovery (>90%) due to efficient conjugation and transport.
  • Conjugation Patterns :

    • 23-MethylUDCA: Minimal taurine/glycine conjugation, even at high doses.
    • UDCA: Conjugation shifts from taurine (low doses) to sulfation/glucuronidation (high doses).
    • CA: Predominantly taurine-conjugated at low doses; unconjugated forms accumulate at high doses.
  • Hypercholeresis :

    • 23-MethylUDCA induces significant hypercholeresis, similar to UDCA at high infusion rates. This is linked to its hydrophilicity and ion-trapping mechanisms in bile ductules.
Table 2: Dose-Dependent Biliary Effects in Rats
Compound Infusion Dose (µmol/min/kg) Biliary Recovery (%) Dominant Conjugation Form Bile Flow Increase (%)
23-MethylUDCA 0.75–6.0 <20 Unconjugated 25–40
UDCA 0.75–3.0 80–100 Taurine 10–15
UDCA 6.0 50 Sulfated/Glucuronidated 20–30
CA 0.75–6.0 >90 Taurine (low dose) <5

Pharmacological Implications

  • Therapeutic Potential: 23-MethylUDCA’s hypercholeretic effect could benefit cholestatic conditions by flushing toxins, but its low biliary recovery limits efficacy compared to UDCA. Structural analogs like 24-norursodeoxycholic acid () and deuterated derivatives (e.g., 24-NorUDCA-d5) are being explored for improved metabolic stability and detection in pharmacokinetic studies .
  • Lipid Secretion :

    • 23-MethylUDCA unpredictably modulates biliary lipid secretion, likely due to dose-dependent conjugation variability. In contrast, UDCA consistently reduces cholesterol saturation in bile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.